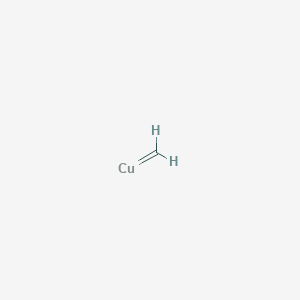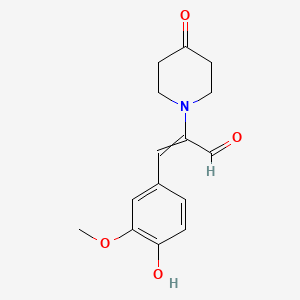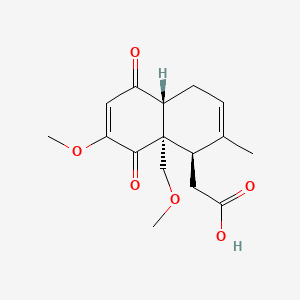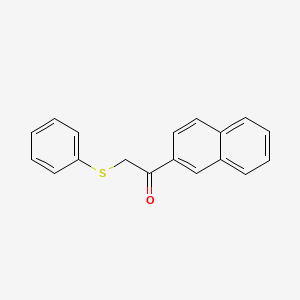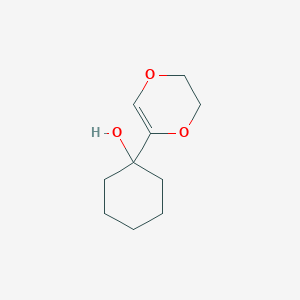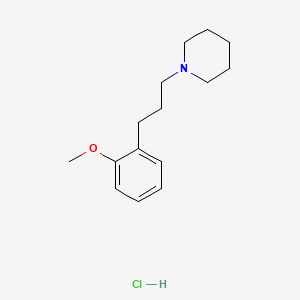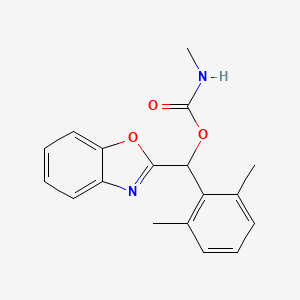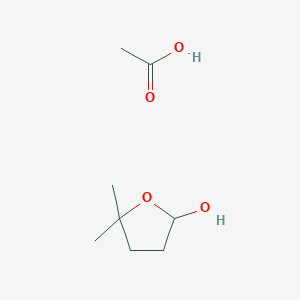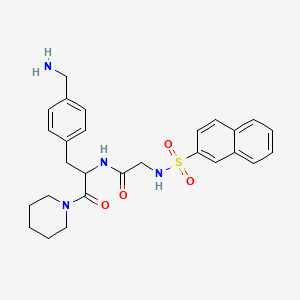
Nsgampp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nsgampp is a compound that has recently garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nsgampp involves several steps, each requiring specific conditions to ensure the purity and yield of the final product. The primary synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can react to form this compound.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to facilitate the desired chemical transformations. Catalysts may be used to increase the reaction rate and selectivity.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The key steps include:
Bulk Reactants: Large quantities of reactants are used to produce this compound on a commercial scale.
Optimized Conditions: Industrial processes are optimized for efficiency, cost-effectiveness, and safety. This may involve the use of automated systems to monitor and control reaction parameters.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Nsgampp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Catalysts: Various catalysts, such as transition metal complexes, are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms with varying degrees of saturation.
Wissenschaftliche Forschungsanwendungen
Nsgampp has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: In biological research, this compound is used to study cellular processes and interactions due to its ability to interact with biomolecules.
Medicine: this compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: In industrial applications, this compound is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Nsgampp involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: this compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways: The binding of this compound to its targets can activate or inhibit signaling pathways, leading to changes in cellular function.
Eigenschaften
CAS-Nummer |
108460-11-3 |
|---|---|
Molekularformel |
C27H32N4O4S |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
N-[3-[4-(aminomethyl)phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H32N4O4S/c28-18-21-10-8-20(9-11-21)16-25(27(33)31-14-4-1-5-15-31)30-26(32)19-29-36(34,35)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,29H,1,4-5,14-16,18-19,28H2,(H,30,32) |
InChI-Schlüssel |
AQEIPFIAMJAELJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


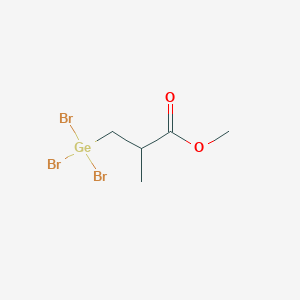
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
![Trichloro[(trichloromethyl)peroxy]methane](/img/structure/B14330862.png)

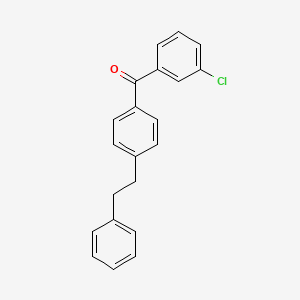
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
